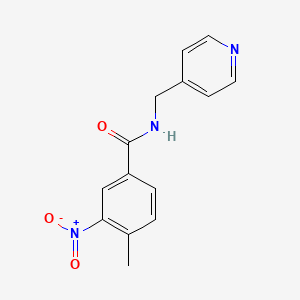![molecular formula C15H14BrNO B5736413 2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5736413.png)
2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone is a chemical compound that belongs to the class of aryl ketones. It is also known as 4'-methyl-2-bromoacetanilide. The compound has been studied extensively due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of various bacterial and fungal strains, indicating its potential as an antimicrobial agent. Additionally, the compound has been found to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone in lab experiments is its potential as a lead compound for drug discovery. The compound has been shown to exhibit promising biological activities, making it a good candidate for further optimization. However, one of the limitations of using the compound is its low solubility in water, which may affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of the compound in more detail, including its interactions with protein kinases and other cellular targets. Additionally, further studies are needed to explore the potential applications of the compound in the treatment of various diseases, such as cancer, infectious diseases, and inflammatory disorders. Finally, the development of novel derivatives of the compound with improved pharmacokinetic properties and efficacy may also be a promising direction for future research.
Métodos De Síntesis
The synthesis of 2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone can be achieved by reacting 4-bromoaniline with 4-methylacetophenone in the presence of a suitable catalyst. The reaction proceeds via nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)amino]-1-(4-methylphenyl)ethanone has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities. The compound has also been studied as a potential inhibitor of protein kinases, which are important targets for drug discovery.
Propiedades
IUPAC Name |
2-(4-bromoanilino)-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-2-4-12(5-3-11)15(18)10-17-14-8-6-13(16)7-9-14/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTXLGNHKBNWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)
![N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B5736347.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5736360.png)


![4-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5736386.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B5736398.png)

![11-phenyl-8H-naphtho[1,2-f]isoindole-8,10(9H)-dione](/img/structure/B5736405.png)
![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B5736418.png)
![N-[4-(diethylamino)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5736424.png)
![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5736439.png)
![2-(4-bromophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5736446.png)
![2-{3-[(4-chlorophenyl)thio]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5736454.png)
